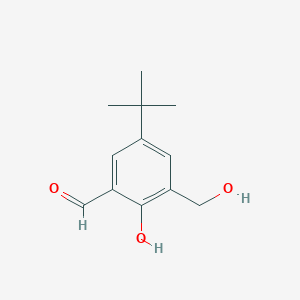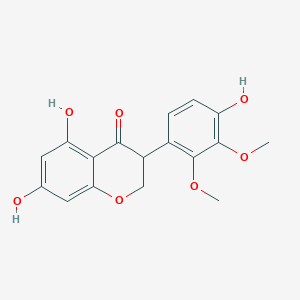
a-D-Galactofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-allofuranose: is a monosaccharide with the molecular formula C6H12O6This compound is less common compared to other sugars like glucose and fructose but has unique properties that make it of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From D-glucose: Beta-D-allofuranose can be synthesized from D-glucose through a series of chemical reactions involving protection and deprotection steps.
From D-allose: Another method involves the conversion of D-allose to beta-D-allofuranose using specific reagents and conditions.
Industrial Production Methods: Industrial production of beta-D-allofuranose is less common due to its limited demand. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve the use of protecting groups to control the reactivity of hydroxyl groups and the use of specific catalysts to achieve the desired isomerization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-D-allofuranose can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of beta-D-allofuranose can yield sugar alcohols such as allitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of beta-D-allofuranose, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate
Reduction: Sodium borohydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed:
Oxidation: Oxidized derivatives such as aldonic acids
Reduction: Sugar alcohols like allitol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Beta-D-allofuranose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and the development of new synthetic methods .
Biology: In biological research, beta-D-allofuranose is used to study the metabolism of rare sugars and their role in various biological processes. It is also used in the development of enzyme inhibitors and other bioactive compounds .
Medicine: Its unique structure makes it a valuable scaffold for the design of bioactive molecules .
Industry: In the industrial sector, beta-D-allofuranose is used in the production of specialty chemicals and as a precursor for the synthesis of various fine chemicals .
Mécanisme D'action
The mechanism of action of beta-D-allofuranose depends on its specific application. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. Its unique structure allows it to interact with specific molecular targets, leading to various biochemical effects. The pathways involved may include glycosylation reactions and the formation of glycosidic bonds .
Comparaison Avec Des Composés Similaires
D-glucose: A common monosaccharide with a six-membered ring structure.
D-fructose: Another common monosaccharide with a five-membered ring structure.
D-allose: A stereoisomer of glucose with a similar structure to beta-D-allofuranose.
Uniqueness: Beta-D-allofuranose is unique due to its specific stereochemistry and ring structure. Unlike D-glucose and D-fructose, which are more common and widely studied, beta-D-allofuranose has distinct properties that make it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
5-(1,2-dihydroxyethyl)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)










![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)
